Enhanced Lipophilicity and Molecular Weight Versus 6-Methoxy Analog
The target compound exhibits a significantly higher lipophilicity and molecular weight compared to the 6-methoxy analog, a difference attributable to the benzyl group [1]. This property, often correlated with membrane permeability and metabolic stability, is a key differentiator. While a specific XlogP value for the target compound was not found in the primary literature, its molecular weight is 253.30 g/mol , which is 76.10 g/mol greater than the 177.20 g/mol for (6-Methoxy-1H-indazol-3-yl)methanamine (CAS 885271-66-9) . The 6-methoxy analog has a reported XlogP of 1.8 [1].
| Evidence Dimension | Molecular Weight and Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | Molecular Weight: 253.30 g/mol; XlogP: Not available from primary sources. |
| Comparator Or Baseline | 6-Methoxy-1H-indazole-3-methanamine (CAS 885271-66-9). Molecular Weight: 177.20 g/mol; XlogP: 1.8. |
| Quantified Difference | Molecular Weight difference: +76.10 g/mol. |
| Conditions | Calculated and measured physicochemical properties. |
Why This Matters
The increased molecular weight and lipophilicity may alter pharmacokinetic properties and target binding, making the benzyloxy analog a distinct research tool not replaceable by the more hydrophilic 6-methoxy derivative.
- [1] BaseChem. 1H-Indazole-3-methanamine,6-methoxy-. Physicochemical Data. View Source
